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molecular formula C10H16N2 B8665564 5-Imino-1,3,3-trimethylcyclohexane-1-carbonitrile CAS No. 79848-85-4

5-Imino-1,3,3-trimethylcyclohexane-1-carbonitrile

Cat. No. B8665564
M. Wt: 164.25 g/mol
InChI Key: GIPTWMWUUGMLIV-UHFFFAOYSA-N
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Patent
US06022999

Procedure details

imination of 3-cyano-3,5,5-trimethylcyclohexanone with ammonia in the presence of an imination catalyst at temperatures ranging from 20° to 150° C. and pressures ranging from 1.5 to 30 MPa to form 3-cyano-3,5,5-trimethylcyclohexanone imine followed by
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1([CH3:12])[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:5](=O)[CH2:4]1)#[N:2].[NH3:13]>>[C:1]([C:3]1([CH3:12])[CH2:8][C:7]([CH3:10])([CH3:9])[CH2:6][C:5](=[NH:13])[CH2:4]1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CC(CC(C1)(C)C)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
ranging from 20° to 150° C.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1(CC(CC(C1)(C)C)=N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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